molecular formula C18H16N4O4 B13994470 N-[(1,1-Dimethylnaphthalen-2-ylidene)amino]-2,4-dinitro-aniline CAS No. 54321-60-7

N-[(1,1-Dimethylnaphthalen-2-ylidene)amino]-2,4-dinitro-aniline

Katalognummer: B13994470
CAS-Nummer: 54321-60-7
Molekulargewicht: 352.3 g/mol
InChI-Schlüssel: DEFKULOLDCXMRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1,1-Dimethylnaphthalen-2-ylidene)amino]-2,4-dinitro-aniline is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a naphthalene ring substituted with dimethyl groups, an aniline moiety, and nitro groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,1-Dimethylnaphthalen-2-ylidene)amino]-2,4-dinitro-aniline typically involves the condensation of 1,1-dimethylnaphthalene-2-carbaldehyde with 2,4-dinitroaniline. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

N-[(1,1-Dimethylnaphthalen-2-ylidene)amino]-2,4-dinitro-aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound, which can be further utilized in different applications .

Wissenschaftliche Forschungsanwendungen

N-[(1,1-Dimethylnaphthalen-2-ylidene)amino]-2,4-dinitro-aniline has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-[(1,1-Dimethylnaphthalen-2-ylidene)amino]-2,4-dinitro-aniline involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[(1,1-Dimethylnaphthalen-2-ylidene)amino]-2,4-dinitro-aniline stands out due to its specific substitution pattern and the presence of both nitro and aniline groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

54321-60-7

Molekularformel

C18H16N4O4

Molekulargewicht

352.3 g/mol

IUPAC-Name

N-[(1,1-dimethylnaphthalen-2-ylidene)amino]-2,4-dinitroaniline

InChI

InChI=1S/C18H16N4O4/c1-18(2)14-6-4-3-5-12(14)7-10-17(18)20-19-15-9-8-13(21(23)24)11-16(15)22(25)26/h3-11,19H,1-2H3

InChI-Schlüssel

DEFKULOLDCXMRN-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=CC3=CC=CC=C31)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.